molecular formula C10H15N3O4S B3043479 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 874781-17-6

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B3043479
CAS No.: 874781-17-6
M. Wt: 273.31 g/mol
InChI Key: GIICYIYUDMNOPJ-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS: 874781-17-6) is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at the 4-position and a sulfonyl-linked 1-methylimidazole moiety at the 1-position. Its molecular formula is C₁₀H₁₅N₃O₄S, with a molecular weight of 273.31 g/mol and a purity of ≥97% .

Properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-12-6-9(11-7-12)18(16,17)13-4-2-8(3-5-13)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICYIYUDMNOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162329
Record name 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874781-17-6
Record name 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874781-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Sulfonylation: The imidazole ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reaction: The sulfonylated imidazole is coupled with the piperidine derivative under conditions that facilitate the formation of the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives where the sulfonyl or carboxylic acid groups are replaced by other functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid serves as a building block for synthesizing more complex molecules. It is utilized in:

  • Synthesis of Pharmaceuticals: The compound's functional groups allow for the modification and development of new drug candidates.
  • Catalyst Development: Its unique structure can be employed in designing catalysts for various organic reactions.

Biology

The compound is being investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Research highlights include:

  • Enzyme Inhibition Studies: The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function and thus modulating biochemical pathways.
  • Targeted Drug Delivery: Its structure may facilitate the development of targeted delivery systems for therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , including:

  • Anti-inflammatory Activity: Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties: Its unique chemical structure may confer antimicrobial activity, with ongoing research aimed at evaluating its efficacy against various pathogens.

Industry

The compound finds applications in industrial settings, particularly in:

  • Material Science: It is used in the development of new materials that require specific chemical properties.
  • Catalysis in Organic Synthesis: Its ability to participate in various chemical reactions makes it valuable in industrial catalysis.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Availability
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid 874781-17-6 C₁₀H₁₅N₃O₄S 273.31 Sulfonyl, carboxylic acid, imidazole 97% (discontinued)
Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-spiro[imidazo[1,2-a]pyridine]-3-carboxylate - C₂₀H₂₃N₃O₄ 377.42 Piperidine, ethyl ester, spirocyclic imidazole ≥98% (HPLC)
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 17910-38-4 C₉H₁₅NO₄ 201.22 Carboxylic acid, ethoxycarbonyl -
4-(1H-Imidazol-4-yl)-1-methyl-piperidine 106243-44-1 C₉H₁₅N₃ 165.24 Imidazole, methyl-piperidine -

Key Differences and Implications

Sulfonyl vs. Spirocyclic Linkages

The target compound’s sulfonyl group distinguishes it from SML2039 (), which features a spirocyclic imidazo[1,2-a]pyridine system. The sulfonyl group increases polarity (TPSA ≈ 100 Ų inferred from similar compounds) compared to SML2039’s ester and spirocyclic motifs. This may enhance aqueous solubility but reduce membrane permeability .

Carboxylic Acid vs. Ester Functionality

However, ester derivatives like SML2039 may exhibit better bioavailability due to increased lipophilicity .

Simplified Analogs

4-(1H-Imidazol-4-yl)-1-methyl-piperidine () lacks both sulfonyl and carboxylic acid groups, resulting in a lower molecular weight (165.24 g/mol) and reduced complexity. This simplicity could facilitate synthetic accessibility but limit functional versatility in drug design .

Biological Activity

Overview

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 874781-17-6) is a synthetic compound featuring a piperidine ring, a carboxylic acid group, and a sulfonyl group linked to a 1-methyl-1H-imidazole moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₄S
Molecular Weight273.31 g/mol
IUPAC Name1-(1-methylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid
CAS Number874781-17-6
PubChem CID18526395

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring contributes to hydrogen bonding and π-π interactions, which may modulate various biochemical pathways, leading to observed biological effects .

Biological Activities

Research indicates that 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For example, it showed an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. Its structural components allow it to inhibit pathways associated with inflammation, although detailed mechanisms remain to be elucidated .

Potential as a Biochemical Probe

Due to its unique structure, the compound is being explored as a biochemical probe in research settings. It can help elucidate the roles of specific proteins in various biological processes, making it valuable for drug discovery and development.

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several derivatives of imidazole compounds, including 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid. Results indicated that it outperformed some common antibiotics in inhibiting the growth of resistant bacterial strains .
  • Inflammation Model : In vivo studies using animal models showed that administration of this compound reduced markers of inflammation significantly compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid?

  • Methodological Answer : The synthesis of sulfonyl-substituted heterocycles like this compound typically involves sulfonation of the imidazole ring. For example, 1-methyl-1H-imidazole-4-sulfonyl chloride (a precursor) is synthesized by reacting 1-methylimidazole with chlorosulfonic acid under controlled temperature and inert atmosphere to prevent side reactions . Subsequent coupling with piperidine-4-carboxylic acid derivatives via nucleophilic substitution or sulfonamide formation would yield the target compound. Purification steps, such as recrystallization or column chromatography, are critical to achieve ≥95% purity .

Q. How do physicochemical properties (e.g., pKa, LogP) influence experimental design for this compound?

  • Methodological Answer : The compound’s acidic pKa (~3.79) suggests protonation states vary with pH, affecting solubility and reactivity. LogD values (-1.92 at pH 5.5, -3.47 at pH 7.4) indicate high hydrophilicity under physiological conditions, necessitating polar solvents (e.g., DMSO/water mixtures) for in vitro assays. Stability studies should account for hydrolysis of the sulfonyl group under acidic/basic conditions .

Q. What analytical methods are suitable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (1H/13C) to confirm sulfonyl and piperidine connectivity.
  • HPLC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) for purity assessment and molecular ion verification .
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate sulfonamide hydrolysis during synthesis?

  • Methodological Answer : Hydrolysis of the sulfonyl group is pH-dependent. Optimize by:

  • Conducting reactions in anhydrous solvents (e.g., THF, DCM) with molecular sieves to scavenge water.
  • Maintaining neutral to slightly acidic pH (pH 5–6) to stabilize the sulfonamide bond.
  • Monitoring reaction progress via TLC or in-line IR spectroscopy to terminate before degradation .

Q. How should researchers address contradictory LogP data reported in different studies?

  • Methodological Answer : Discrepancies in LogP values (e.g., -0.20 vs. -0.19) may arise from measurement techniques (shake-flask vs. computational). To resolve:

  • Validate experimentally using the shake-flask method with octanol/water partitioning at controlled pH.
  • Cross-reference with computational tools (e.g., MarvinSketch, ACD/Labs) and adjust for ionic states using the Henderson-Hasselbalch equation .

Q. What strategies are effective for enhancing the compound’s metabolic stability in biological assays?

  • Methodological Answer : To reduce metabolic degradation:

  • Introduce steric hindrance near the sulfonyl group (e.g., methyl substituents on the imidazole ring).
  • Replace labile protons with deuterium isotopes to slow CYP450-mediated oxidation.
  • Use prodrug approaches (e.g., esterification of the carboxylic acid) to improve membrane permeability and delay hydrolysis .

Q. How can computational modeling aid in predicting off-target interactions for this compound?

  • Methodological Answer : Employ:

  • Molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (PDB) for potential off-targets.
  • MD simulations (GROMACS) to assess binding stability in aqueous environments.
  • QSAR models to correlate structural features (e.g., sulfonyl electronegativity) with activity cliffs .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Methodological Answer : Variability may stem from:

  • Cell-specific uptake : Measure intracellular compound levels via LC-MS.
  • Metabolic differences : Use CRISPR-edited isogenic cell lines to isolate gene expression effects.
  • Assay interference : Confirm results with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Q. Why do solubility values vary between computational predictions and experimental measurements?

  • Methodological Answer : Computational models often underestimate ionic interactions in aqueous media. Validate by:

  • Performing equilibrium solubility studies (pH 1–10) using nephelometry.
  • Accounting for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

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